
6-Methoxyisoquinolin-1-amine
Overview
Description
6-Methoxyisoquinolin-1-amine is a chemical compound that belongs to the class of isoquinoline derivatives. It is characterized by the presence of a methoxy group at the sixth position and an amine group at the first position of the isoquinoline ring. The molecular formula of this compound is C10H10N2O, and it has a molecular weight of 174.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyisoquinolin-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available isoquinoline derivatives.
Methoxylation: Introduction of the methoxy group at the sixth position can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes acylation with acid chlorides or anhydrides to form secondary amides. This reaction typically proceeds under mild conditions (room temperature, inert atmosphere) with triethylamine as a base to scavenge HCl .
Example reaction :
Reagent | Conditions | Yield | Product |
---|---|---|---|
Acetyl chloride | DCM, Et₃N, 25°C, 2 h | 92% | N-Acetyl derivative |
Benzoyl chloride | THF, Et₃N, 0°C → RT, 4 h | 85% | N-Benzoyl derivative |
The methoxy group enhances ring stability during acylation, preventing unwanted side reactions like ring oxidation .
Alkylation Reactions
The amine group reacts with alkyl halides via nucleophilic substitution, producing N-alkylated derivatives. Steric hindrance from the isoquinoline ring limits reactivity with bulky alkylating agents .
Example reaction :
Alkylating Agent | Base | Temperature | Yield |
---|---|---|---|
Methyl iodide | NaHCO₃ | 50°C, 6 h | 78% |
Ethyl bromoacetate | K₂CO₃ | 80°C, 12 h | 65% |
N-Dealkylation (reverse reaction) is catalyzed by palladium under oxidative conditions, restoring the primary amine .
Suzuki–Miyaura Coupling
The methoxy group directs electrophilic palladium catalysts to the 5- or 8-positions of the isoquinoline ring, enabling cross-coupling with boronic acids .
Example reaction :
Boronic Acid | Catalyst | Yield | Regioselectivity |
---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄ | 70% | 5-position |
4-Methoxyphenylboronic | Pd(OAc)₂/XantPhos | 63% | 8-position |
Regioselectivity is controlled by the methoxy group’s electronic effects and steric factors .
Reductive Amination
The amine reacts with carbonyl compounds (aldehydes/ketones) under reducing conditions to form secondary amines. Sodium cyanoborohydride (NaBH₃CN) is preferred for its selectivity .
Example reaction :
Carbonyl Compound | Reducing Agent | Yield |
---|---|---|
Formaldehyde | NaBH₃CN | 88% |
Cyclohexanone | NaBH₄ | 52% |
Stability and Side Reactions
-
Oxidation : The amine group is susceptible to oxidation, forming nitro derivatives under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄).
-
Photodegradation : The methoxy group increases photosensitivity, requiring reactions to be conducted in amber glassware .
Key stability data:
Condition | Degradation Rate | Major Product |
---|---|---|
UV light (254 nm, 24 h) | 35% | 6-Methoxyisoquinolin-1-nitrone |
H₂O₂ (3%, 12 h) | 28% | 6-Methoxyisoquinolin-1-oxide |
Scientific Research Applications
Biological Activities
The biological activities of 6-Methoxyisoquinolin-1-amine have been investigated in several studies, highlighting its potential as a therapeutic agent:
Antiviral Activity
Recent research has demonstrated that derivatives of isoquinoline compounds exhibit significant antiviral properties, particularly against HIV. For instance, studies have shown that certain isoquinoline derivatives can effectively inhibit the CXCR4 receptor, which plays a crucial role in HIV entry into host cells.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that specific isoquinoline derivatives, including those related to this compound, displayed low nanomolar activity against HIV strains while demonstrating minimal cytotoxicity to human cells .
Anticancer Potential
The compound's structural features suggest it may also serve as a lead compound in cancer therapy. Isoquinoline derivatives have been explored for their ability to inhibit tumor growth and metastasis through modulation of signaling pathways associated with cancer progression.
- Case Study : Research indicated that compounds targeting the CXCR4 receptor could inhibit cancer cell migration and reduce tumor growth in preclinical models .
Therapeutic Applications
The therapeutic applications of this compound are broadening as research progresses:
Neurological Disorders
Some studies suggest that isoquinoline derivatives may have neuroprotective effects and could be developed for treating neurodegenerative diseases. The modulation of neurotransmitter systems by these compounds is an area of active investigation.
Cardiovascular Health
There is emerging evidence that certain isoquinoline compounds can influence cardiovascular health by modulating vascular smooth muscle cell proliferation and migration, potentially leading to new treatments for hypertension and atherosclerosis.
Future Directions and Research Needs
While the current research highlights promising applications for this compound, further studies are necessary to:
- Optimize Synthesis : Develop more efficient synthetic routes to enhance yield and purity.
- Investigate Mechanisms : Elucidate the precise mechanisms by which these compounds exert their biological effects.
- Conduct Clinical Trials : Initiate clinical trials to assess the safety and efficacy of these compounds in humans.
Mechanism of Action
The mechanism of action of 6-Methoxyisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
Isoquinoline: A parent compound with a similar structure but lacking the methoxy and amine groups.
6-Methoxyquinoline: Similar to 6-Methoxyisoquinolin-1-amine but without the amine group.
1-Aminoisoquinoline: Similar to this compound but without the methoxy group.
Uniqueness: this compound is unique due to the presence of both the methoxy and amine groups, which confer distinct chemical and biological properties.
Biological Activity
6-Methoxyisoquinolin-1-amine is a compound belonging to the isoquinoline family, characterized by its methoxy and amine functional groups. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H10N2O
- Molecular Weight : 174.2 g/mol
The compound is synthesized typically through methylation reactions involving isoquinoline derivatives, with common reagents including dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
This compound exhibits its biological effects primarily through interactions with various molecular targets:
- Monoamine Oxidase Inhibition : The compound may inhibit monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters, which may have implications for mood regulation and neuroprotection.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
Anticancer Properties
Recent research has indicated that this compound may have significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been noted to affect cell viability and promote cell death through mechanisms involving oxidative stress and mitochondrial dysfunction .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis via ROS generation |
HeLa (Cervical) | 20 | Mitochondrial dysfunction |
A549 (Lung) | 18 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial efficacy. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Alzheimer's Disease : A study investigated the effects of compounds similar to this compound on cognitive decline in Alzheimer's patients. While not directly tested on this compound, the research suggests that MAO inhibitors can provide symptomatic relief in cognitive impairment associated with neurodegenerative diseases .
- Cancer Treatment : In a preclinical model, administration of this compound led to significant tumor reduction in mice bearing xenografts of human cancer cells. The observed reduction was attributed to the compound's ability to induce apoptosis and inhibit tumor proliferation .
Q & A
Basic Research Questions
Q. What are the critical structural features of 6-Methoxyisoquinolin-1-amine that determine its reactivity in medicinal chemistry?
- Methodological Answer : The compound’s bicyclic isoquinoline core, with a methoxy group at position 6 and an amine at position 1, creates distinct electronic and steric effects. The methoxy group acts as an electron-donating substituent, influencing electrophilic substitution patterns, while the amine group enables hydrogen bonding and salt formation. These features are critical for interactions with biological targets like enzymes or receptors. The molecular formula (CHNO) and substitution pattern can be inferred from structurally similar isoquinoline derivatives .
Q. What synthetic methodologies are commonly employed for this compound, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves:
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Palladium-catalyzed coupling : For constructing the isoquinoline backbone via cyclization of ortho-substituted benzylamines with alkynes .
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Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 60–75% yield in 2 hours under 150°C) .
-
Optimization parameters : Solvent polarity (DMF or DMSO), catalyst loading (5–10% Pd), and temperature control are critical to minimize side reactions like over-oxidation.
Method Catalyst Solvent Yield (%) Time Pd-catalyzed cyclization Pd/C (5%) DMF 70 2 h Microwave-assisted Pd(OAc) DMSO 75 1.5 h
Advanced Research Questions
Q. How does the methoxy group at position 6 modulate binding affinity compared to halogenated analogs (e.g., 6-chloro or 6-fluoro derivatives)?
- Methodological Answer : The methoxy group’s electron-donating nature enhances π-π stacking with aromatic residues in enzyme active sites, unlike electron-withdrawing halogens. For example:
- Fluoro analogs : Exhibit stronger electrophilic reactivity but weaker hydrogen bonding due to lower polarity .
- Chloro analogs : Show higher lipophilicity, improving membrane permeability but reducing solubility .
- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (K) for structure-activity relationship (SAR) studies.
Q. What analytical strategies are most effective for characterizing synthetic intermediates and ensuring purity?
- Methodological Answer :
- HPLC-MS : Resolves intermediates with >95% purity and identifies byproducts (e.g., dehalogenated species) .
- H/C NMR : Confirms regioselectivity of methoxy and amine groups via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- X-ray crystallography : Validates 3D conformation for docking studies.
Q. How can retrosynthetic analysis and AI-driven tools streamline the synthesis of this compound derivatives?
- Methodological Answer :
- Retrosynthesis platforms : Use databases like Reaxys or Pistachio to identify one-step routes from commercially available precursors (e.g., 3-methoxybenzaldehyde) .
- AI optimization : Predicts feasible reaction conditions (e.g., solvent, catalyst) with >80% accuracy, reducing trial-and-error experimentation .
Q. Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported biological activities of this compound analogs?
- Methodological Answer :
-
Cross-validate assays : Compare results across cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound variability.
-
Meta-analysis : Aggregate data from PubChem and DSSTox to identify trends (e.g., IC ranges for antimicrobial activity: 2–10 µM) .
Derivative Target IC (µM) Source 6-Methoxy Topoisomerase 5.2 6-Chloro Kinase X 3.8
Q. Methodological Recommendations
- Synthetic Protocol : Prioritize microwave-assisted methods for time-sensitive projects.
- Biological Testing : Use SPR for real-time binding kinetics and zebrafish models for in vivo validation .
- Data Reproducibility : Adopt open-access platforms (e.g., PubChem) for transparent reporting of synthetic and assay data .
Properties
IUPAC Name |
6-methoxyisoquinolin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHNYLVFPAMYLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573837 | |
Record name | 6-Methoxyisoquinolin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
266690-48-6 | |
Record name | 6-Methoxyisoquinolin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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